molecular formula C20H32O3 B049644 19(R)-Hete CAS No. 115461-39-7

19(R)-Hete

Cat. No. B049644
CAS RN: 115461-39-7
M. Wt: 320.5 g/mol
InChI Key: XFUXZHQUWPFWPR-PCYSVGMOSA-N
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Description

Heterocycles are a fundamental class of organic compounds featuring atoms of at least two different elements as members of their ring(s). These structures are prevalent in a wide array of biologically active molecules, pharmaceuticals, and organic materials. The synthesis and functionalization of heterocycles are therefore pivotal in organic chemistry, offering pathways to a vast diversity of molecular architectures and properties.

Synthesis Analysis

The synthesis of heterocycles often employs transition metal-mediated reactions, providing efficient pathways to construct these complex structures from simpler precursors. Techniques such as cross-dehydrogenative coupling catalyzed by earth-abundant metals and transition metal-catalyzed intramolecular cyclization have been highlighted for their utility in forming heterocyclic compounds. These methods underscore the importance of catalysis in achieving regioselective and efficient synthesis of heterocycles, potentially applicable to compounds like 19(R)-HETE (Toutov et al., 2015).

Molecular Structure Analysis

The structural analysis of heterocycles reveals their planar configurations and how they pack in solid states, typically in herringbone arrangements. These studies are crucial for understanding the physical and chemical properties of heterocyclic compounds, as the molecular structure directly influences their reactivity and interaction with other molecules (Takimiya et al., 2005).

Chemical Reactions and Properties

Heterocycles undergo a variety of chemical reactions, including functionalization at specific positions on the ring to introduce new functional groups. The reactivity of heterocycles is often governed by the presence of heteroatoms within the ring, which can influence the electron density and thus the sites of reactivity. The development of methods for direct functionalization of heterocycles, particularly via C-H bond activation, exemplifies the ongoing advancements in this area (Lewis et al., 2008).

Scientific Research Applications

  • Disease Treatment and Prevention : 19(S/R)-HETE has been identified as an endogenous noncompetitive inhibitor of cytochrome P450 1B1. This property suggests its potential role in diseases such as inflammation, cancer, and cardiac hypertrophy (Shoieb et al., 2018). Additionally, the S-enantiomer of 19-HETE is known to protect against angiotensin II-induced cellular hypertrophy by affecting various enzymes and metabolic processes (Shoieb & El-Kadi, 2018).

  • Cardiovascular Health : 19-HETE analogs have been shown to normalize blood pressure and inhibit sensitization of rat renal preglomerular microvessels, providing insights into hypertension management (Dakarapu et al., 2019). Moreover, 19(S)-HETE induces vasorelaxation and platelet inhibition by activating the prostacyclin receptor, which is a novel mechanism for this arachidonic acid metabolite (Tunaru et al., 2016).

  • Drug Metabolism and Development : Heteronuclear statistical total correlation spectroscopy (HET-STOCSY) has been used to study drug metabolism, which assists in understanding the structure and function of various compounds, including 19-HETE and its analogs (Keun et al., 2008).

properties

IUPAC Name

(5Z,8Z,11Z,14Z,19R)-19-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUXZHQUWPFWPR-PCYSVGMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347559
Record name 19(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,8Z,11Z,14Z,19R)-19-hydroxyicosa-5,8,11,14-tetraenoic acid

CAS RN

115461-39-7
Record name 19(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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